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molecular formula C10H13NO3 B3333277 4-Butoxypyridine-2-carboxylic acid CAS No. 955043-34-2

4-Butoxypyridine-2-carboxylic acid

Cat. No. B3333277
M. Wt: 195.21 g/mol
InChI Key: POABYNNYBSUISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026244B2

Procedure details

Sodium bis(trimethylsilyl)amide (28.8 g, 157 mmol) was added slowly to anhydrous n-butanol (52 mL). After 1 h, 4-chloro-pyridine-2-carboxylic acid (3.00 g, 19.1 mmol) was added and the reaction was heated to 150° C. for 3 h. Potassium bis(trimethylsilyl)amide (7.80 g, 39.2 mmol) in n-butanol (30 mL) was added to the reaction mixture and this was heated o.n. The mixture was cooled to r.t and pH was adjusted to 5 with 1N NaHSO4 solution. The mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered and the solvent was removed in vacuo to give the title compound (3.40 g, 94% yield) as a solid.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([C:18]([OH:20])=[O:19])[CH:13]=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].OS([O-])(=O)=O.[Na+]>C(O)CCC>[CH2:18]([O:19][C:12]1[CH:17]=[CH:16][N:15]=[C:14]([C:18]([OH:20])=[O:19])[CH:13]=1)[CH2:14][CH2:13][CH3:12] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)O
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was heated o.n
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)OC1=CC(=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 182.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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